molecular formula C11H11ClN2O B11883706 (2-Chloro-6-methoxyquinolin-3-yl)methanamine

(2-Chloro-6-methoxyquinolin-3-yl)methanamine

Cat. No.: B11883706
M. Wt: 222.67 g/mol
InChI Key: YKCOULMTNSEYBM-UHFFFAOYSA-N
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Description

(2-Chloro-6-methoxyquinolin-3-yl)methanamine is a chemical compound with the molecular formula C11H11ClN2O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-methoxyquinolin-3-yl)methanamine typically involves the reaction of 2-chloro-6-methoxyquinoline-3-carbaldehyde with appropriate amines. One common method involves the use of reductive amination, where the aldehyde group is converted to an amine group in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-methoxyquinolin-3-yl)methanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with a thiol would yield a thioether derivative, while reductive amination would produce the corresponding amine .

Mechanism of Action

The mechanism of action of (2-Chloro-6-methoxyquinolin-3-yl)methanamine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, derivatives of this compound have been shown to exhibit neuroprotective effects by trapping toxic radical oxygenated species and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

(2-chloro-6-methoxyquinolin-3-yl)methanamine

InChI

InChI=1S/C11H11ClN2O/c1-15-9-2-3-10-7(5-9)4-8(6-13)11(12)14-10/h2-5H,6,13H2,1H3

InChI Key

YKCOULMTNSEYBM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1)Cl)CN

Origin of Product

United States

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